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Compound of Interest

Compound Name: Azalein

Cat. No.: B14164049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Azalein,

a naturally occurring flavonol with significant interest in phytochemical and pharmacological

research. This document collates available Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data, alongside detailed

experimental protocols to aid in the identification and characterization of this compound.

Chemical Structure and Properties
Azalein, also known as Azaleatin 3-O-α-L-rhamnoside, is a flavonoid glycoside. Its structure

consists of the aglycone azaleatin linked to a rhamnose sugar moiety.

Table 1: Chemical Identity of Azalein
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Property Value

Systematic IUPAC Name

2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-

3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-

methyloxan-2-yl]oxy}-4H-1-benzopyran-4-one

Synonyms Azaleatin 3-O-α-L-rhamnoside

Molecular Formula C₂₂H₂₂O₁₁

Molar Mass 462.407 g/mol

CAS Number 29028-02-2

Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of Azalein. The

following sections summarize the available NMR, MS, and UV-Vis data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, published dataset specifically for Azalein is not readily available in

consolidated form, data for structurally similar flavonoid rhamnosides, such as quercetin-3-O-

rhamnoside, provide a strong basis for the expected chemical shifts. The signals for the

aglycone portion of Azalein would be very similar to those of Azaleatin, and the rhamnoside

moiety would exhibit characteristic signals.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Data for Azalein (Note: This data is predicted based

on known values for similar flavonoid glycosides and the aglycone, Azaleatin. Actual

experimental values may vary slightly.)
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Position Predicted ¹³C-NMR (ppm)
Predicted ¹H-NMR (ppm,
multiplicity, J in Hz)

Aglycone (Azaleatin)

2 157.1 -

3 134.8 -

4 178.3 -

5 161.9 -

6 98.4 6.17 (d, J = 1.8)

7 164.6 -

8 93.4 6.34 (d, J = 1.8)

9 158.0 -

10 104.6 -

1' 121.6 -

2' 115.0 7.30 (d, J = 1.9)

3' 145.1 -

4' 148.5 -

5' 115.6 6.89 (d, J = 8.2)

6' 121.5 7.28 (dd, J = 8.2, 2.3)

7-OCH₃ - ~3.8

Rhamnoside Moiety

1'' 102.2 5.32 (d, J = 1.4)

2'' 70.8 4.19 (dd, J = 3.2, 1.4)

3'' 70.7 3.71 (dd, J = 9.1, 3.7)

4'' 71.9 3.32 (dd, J = 9.6, 5.9)

5'' 70.6 3.39 (dd, J = 9.6, 5.9)
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6'' (CH₃) 16.3 0.91 (d, J = 6.0)

Mass Spectrometry (MS)
Mass spectrometry of Azalein would be expected to show a molecular ion peak corresponding

to its molecular weight, along with fragmentation patterns characteristic of flavonoid glycosides.

The primary fragmentation would involve the loss of the rhamnosyl moiety.

Table 3: Predicted Mass Spectrometry Data for Azalein

Ion Predicted m/z Description

[M+H]⁺ 463.1235 Protonated molecular ion

[M-H]⁻ 461.1089 Deprotonated molecular ion

[M+Na]⁺ 485.1054 Sodium adduct

[M-rhamnosyl]⁻ 315.0512
Fragment corresponding to the

aglycone, Azaleatin

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to

as Band I and Band II. For Azalein, these bands would be indicative of the flavonol structure.

The UV-visible spectrum of the aglycone, azaleatin, shows characteristic absorption bands that

are influenced by the substitution pattern of the flavonoid core.[1]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for Azalein in Methanol

Band Predicted λmax (nm)
Associated Structural
Feature

Band I ~350 - 385 Cinnamoyl system (B-ring)

Band II ~250 - 270 Benzoyl system (A-ring)

Experimental Protocols
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The following sections provide detailed methodologies for the spectroscopic analysis of

flavonoids like Azalein. These are generalized protocols that may require optimization for

specific instrumentation and sample matrices.

NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified Azalein sample in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H-NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C-NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H-NMR.

2D-NMR Experiments: For complete structural assignment, perform 2D-NMR experiments

such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
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Diagram 1: General workflow for NMR analysis of Azalein.

Mass Spectrometry (LC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of Azalein.

Methodology:

Sample Preparation: Prepare a dilute solution of the purified Azalein sample in a solvent

compatible with the LC-MS system (e.g., methanol or acetonitrile/water mixture).

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system

coupled to a Mass Spectrometer (MS). A C18 column is commonly used for flavonoid

separation. The mobile phase typically consists of a gradient of water and acetonitrile, often

with a small amount of formic acid to improve ionization.

Mass Spectrometric Detection: Analyze the eluting compounds using an electrospray

ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass

spectra to determine the molecular ion and tandem MS (MS/MS) spectra to study the

fragmentation patterns.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b14164049?utm_src=pdf-body-img
https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.benchchem.com/product/b14164049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14164049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC-MS Analysis

Data Interpretation

Azalein Sample
Dilution

LC-MS Grade Solvent

Sample in LC Vial LC System
(e.g., C18 column)

ESI Source
(+/- modes)

Mass Analyzer
(e.g., Q-TOF, Orbitrap)

Full Scan MS Data

Tandem MS (MS/MS) Data

Molecular Weight Determination

Fragmentation Pattern Analysis

Click to download full resolution via product page

Diagram 2: General workflow for LC-MS analysis of Azalein.

UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima of Azalein.

Methodology:

Sample Preparation: Prepare a stock solution of the purified Azalein in a UV-transparent

solvent, typically methanol. Prepare a series of dilutions to find a concentration that gives an

absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Spectral Acquisition: Scan the sample from approximately 200 to 600 nm. Use the pure

solvent as a blank to zero the instrument. Record the wavelengths of maximum absorbance

(λmax).[2]
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Diagram 3: General workflow for UV-Vis analysis of Azalein.

Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource

for the identification and characterization of Azalein. While a complete experimental dataset for

Azalein remains to be consolidated in the literature, the provided information, based on closely

related compounds and general flavonoid chemistry, offers a robust framework for researchers

in the fields of natural product chemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Azalein: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14164049#spectroscopic-data-of-azalein-nmr-ms-uv-
vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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